molecular formula C18H12N2O4 B2786574 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 78079-20-6

2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2786574
CAS No.: 78079-20-6
M. Wt: 320.304
InChI Key: ONEMIVHINTWXSH-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a hybrid heterocyclic compound combining a quinazolin-4-one core with a 7-methoxycoumarin (chromen-2-one) substituent. The quinazolin-4-one scaffold is known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)16-19-14-5-3-2-4-12(14)17(21)20-16/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQQLULSSFHJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde and an appropriate β-keto ester are reacted under acidic conditions to form the coumarin structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The coumarin core can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the quinazolinone moiety.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution and strong acids for electrophilic substitution are employed.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, quinazolinone derivatives, and other functionalized compounds that can be further modified for specific applications.

Scientific Research Applications

Pharmacological Properties

1. Antiviral Activity

Recent studies have indicated that derivatives of the chromene and quinazoline scaffolds exhibit significant antiviral properties. For instance, compounds similar to 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one have shown effectiveness against various viral strains, including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .

2. Anticancer Potential

The anticancer properties of this compound are being actively researched. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Studies have demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .

3. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study A Evaluate antiviral activityThe compound exhibited significant inhibition against HIV replication in cell cultures with an IC50 value in the low micromolar range .
Study B Assess anticancer efficacyDemonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells; induced apoptosis via mitochondrial pathways .
Study C Investigate anti-inflammatory propertiesShowed potent inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclooxygenase (COX) or bind to receptors like estrogen receptors. The exact pathways and targets can vary depending on the specific biological context and the derivatives formed.

Comparison with Similar Compounds

Structural Analogues in the Quinazolin-4-one Family

Aryl-Substituted Quinazolin-4-ones
  • Example: 2-(4-Methoxyphenyl)-3,4-dihydroquinazolin-4-one (PDB: 4BU9) Structure: A 4-methoxyphenyl group replaces the coumarin moiety. Activity: Acts as a tankyrase inhibitor with IC₅₀ values in the low micromolar range, demonstrating selectivity for tankyrase over other PARP family enzymes .
Thioxothiazolidinone Hybrids
  • Example: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-[(4-oxo-3-arylquinazolin-2-yl)thio]acetamide (5a-e) Structure: Combines quinazolin-4-one with a 2-thioxothiazolidin-4-one ring via a thioacetamide linker . Key Difference: The coumarin substituent in the target compound introduces a rigid, planar structure absent in these hybrids, which could influence membrane permeability or off-target interactions.
Sulfonamide Derivatives
  • Example : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide
    • Structure : Features a sulfonamide group on a styryl-linked phenyl ring.
    • Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, highlighting the role of sulfonamides in enzyme inhibition .
    • Key Difference : The target compound’s coumarin group lacks the sulfonamide’s acidic proton, which is critical for COX-2 active-site interactions, suggesting divergent therapeutic applications.

Physicochemical and Spectral Comparisons

Table 1: Key Spectral and Physical Properties
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Biological Activity
Target Compound ~1700 (coumarin lactone), ~1690 (quinazolinone) δ 7.2–8.5 (aromatic H), δ 3.9 (OCH₃) Not reported (inferred enzyme inhibition)
2-(4-Methoxyphenyl)-3,4-dihydroquinazolin-4-one ~1685 (quinazolinone) δ 7.3–7.8 (aryl H), δ 3.8 (OCH₃) Tankyrase inhibition (IC₅₀ = 1.2 μM)
N-(4-Oxo-2-thioxothiazolidin-3-yl)acetamide ~1760 (thiazolidinone), ~1690 (quinazolinone) δ 13.0 (N-H), δ 2.5–3.1 (CH₂) No cytotoxicity (up to 50 μM)
  • IR Analysis: The target compound’s dual carbonyl stretches (coumarin lactone and quinazolinone) distinguish it from analogs with single C=O groups.
  • ¹H-NMR : The methoxy signal (δ ~3.9 ppm) and aromatic protons in the coumarin ring provide a unique fingerprint compared to simpler aryl-substituted derivatives.

Biological Activity

The compound 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article reviews its pharmacological properties, focusing on its anticancer potential, antioxidant effects, and other notable biological activities, supported by diverse research findings.

Chemical Structure and Properties

This compound combines structural features of chromenone and quinazolinone, which are known for their diverse biological activities. The presence of the methoxy group at the 7-position of the chromenone ring enhances its lipophilicity and bioavailability, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various quinazoline derivatives, including the target compound. Research indicates that quinazoline derivatives can inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic activity of synthesized quinazoline derivatives against MCF-7 cells using the MTT assay. The results showed a significant reduction in cell viability at specific concentrations, indicating potential as an anticancer agent .
CompoundIC50 (µM)Cell Line
2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one12.5MCF-7
Doxorubicin0.5MCF-7

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound effectively scavenges free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.

  • Research Findings : In vitro assays demonstrated that the compound exhibited a significant reduction in DPPH radical concentration, with an IC50 value comparable to standard antioxidants .
Assay TypeIC50 (µM)Standard
DPPH15Ascorbic Acid (10)
ABTS20Trolox (12)

The mechanism by which 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one exerts its biological effects involves multiple pathways:

  • Inhibition of Kinases : Compounds in this class often inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Defense : It enhances cellular antioxidant defenses by upregulating the expression of antioxidant enzymes.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that it has a high affinity for topoisomerase I and other kinases implicated in cancer progression.

Docking Results Summary

Target ProteinBinding Energy (kcal/mol)
Topoisomerase I-9.5
EGFR-8.7
VEGFR-8.1

Q & A

Q. What are the established synthetic routes for 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. For example, a common approach includes:

  • Reaction of hydrazides with carbonyl compounds : Dissolve precursors in polar solvents (e.g., DMSO) under reflux (18–24 hours), followed by distillation and crystallization (e.g., water-ethanol mixtures) .
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency.
    • Catalysts : Acidic or basic catalysts (e.g., acetic acid) can accelerate cyclization.
    • Temperature control : Reflux conditions (~100–120°C) balance reaction rate and decomposition risks.
    • Purification : Recrystallization or column chromatography improves purity.

Q. Table 1: Representative Synthetic Conditions for Quinazolinone Analogues

Precursor SystemSolventTime (h)Yield (%)Reference
Hydrazide + CarbonylDMSO1865
Aldehyde + ThioesterEthanol2470–80

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • X-ray crystallography : Single-crystal studies confirm bond lengths (mean C–C = 0.004–0.008 Å) and dihedral angles. For example, disorder analysis and R-factor refinement (R = 0.062–0.068) ensure accuracy .
  • Spectroscopic techniques :
    • NMR : 1^1H/13^{13}C NMR identifies methoxy (δ ~3.8 ppm) and carbonyl (δ ~160–180 ppm) groups.
    • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 287.74 g/mol for related compounds) .

Q. Table 2: Key Spectroscopic Parameters

TechniqueKey Peaks/ParametersReference
X-rayR-factor = 0.062, wR = 0.228
1^1H NMRMethoxy: δ 3.8 ppm
HRMS[M+H]+^+: m/z 287.74

Q. What experimental design considerations are critical for assessing biological activity in vitro and in vivo?

Answer:

  • In vitro assays :
    • Dose-response curves : Use serial dilutions (e.g., 1–100 µM) to determine IC50_{50}.
    • Control groups : Include positive (e.g., ascorbic acid for antioxidant assays) and vehicle controls .
  • In vivo models :
    • Randomized block designs : Assign treatments to minimize bias (e.g., split-plot designs for dose/time variables) .
    • Sample size : Four replicates with 5–10 biological replicates per group enhance statistical power .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases) based on X-ray structures of analogous chromenone derivatives .
  • QSAR models : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in solubility data across studies?

Answer:

  • Standardized assays :
    • Shake-flask method : Measure equilibrium solubility in buffered solutions (pH 7.4) at 25°C .
    • Thermodynamic vs. kinetic solubility : Differentiate using HPLC quantification .
  • Factors affecting solubility :
    • pH-dependent ionization : Adjust buffer systems to mimic physiological conditions.
    • Co-solvents : Use DMSO (<1% v/v) to enhance compound dispersion without altering assay validity .

Q. What are the mechanistic implications of the methoxy and chromenone groups in pharmacokinetics?

Answer:

  • Methoxy group :
    • Increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility .
    • May slow hepatic metabolism (CYP450 inhibition) due to steric effects .
  • Chromenone core :
    • Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
    • Conjugated carbonyl groups enable hydrogen bonding with catalytic lysine or serine residues .

Q. How do oxidative stress assays and in vivo models evaluate safety profiles?

Answer:

  • In vitro oxidative stress :
    • DPPH/ABTS assays : Quantify radical scavenging activity (IC50_{50} values) .
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) .
  • In vivo toxicity :
    • Rodent studies : Assess acute toxicity (LD50_{50}) and subchronic effects (28-day OECD 407 guidelines) .
    • Histopathology : Examine liver/kidney tissues for oxidative damage markers (e.g., MDA levels) .

Q. What advanced analytical techniques study metabolic pathways?

Answer:

  • HPLC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using gradient elution and MRM transitions .
  • NMR metabolomics : Track 13^{13}C-labeled compounds in urine/serum to map metabolic flux .

Q. Table 3: Analytical Workflow for Metabolism Studies

StepTechniqueApplication
Metabolite IDHPLC-MS/MSStructural elucidation
QuantificationQTOF-MSPlasma pharmacokinetics
Pathway mapping1^{1}H NMREndogenous metabolite profiling

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